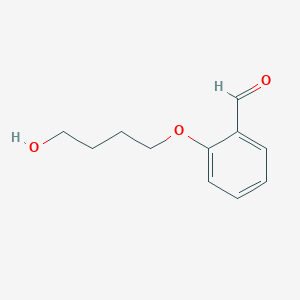

2-(4-Hydroxybutoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Solid Phase Organic Synthesis

2-(4-Hydroxybutoxy)benzaldehyde and its derivatives have been studied in the context of solid phase organic synthesis. Researchers have explored the use of electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde, in the synthesis of benzylic secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides. These compounds are then cleaved from the support to yield high-purity products (Swayze, 1997).

Photocatalytic Oxidation

The derivative 4-hydroxybenzaldehyde has been investigated in the photocatalytic oxidation of benzyl alcohol to benzaldehyde using a TiO2/Cu(II)/solar UV system. This process has potential applications in environmentally friendly chemical synthesis, demonstrating the utility of benzaldehyde derivatives in green chemistry (Marotta et al., 2011).

Enzymatic Catalysis

The enzyme benzaldehyde lyase, which catalyzes the formation and cleavage of benzoin derivatives, has been studied for its ability to synthesize enantioselective compounds. This research highlights the role of benzaldehyde derivatives in biocatalysis and organic synthesis (Kühl et al., 2007).

Hydroxylation Studies

Studies on the hydroxylation of benzaldehydes by synthetic nonheme oxoiron(IV) complexes show that the reactivity and chemoselectivity are influenced by the ligand environment. This research underscores the significance of benzaldehyde derivatives in understanding complex chemical processes (Turcas et al., 2018).

Regioselective Protection

Benzaldehyde derivatives like 3,4-dihydroxy-benzaldehyde have been explored for regioselective protection, which is a critical step in the synthesis of complex organic molecules. This process is crucial for developing pharmaceuticals and other chemical products (Plourde & Spaetzel, 2002).

Safety and Hazards

The safety data sheet for a related compound, benzaldehyde, indicates that it is a combustible liquid that can cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It is reasonable to assume that “2-(4-Hydroxybutoxy)benzaldehyde” may have similar hazards, but specific information is not available.

Wirkmechanismus

Target of Action

The primary target of 2-(4-Hydroxybutoxy)benzaldehyde is the cellular antioxidation system . This compound disrupts the antioxidation system, which is crucial for maintaining the redox balance within cells .

Mode of Action

This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the compound’s redox-active properties . The compound destabilizes cellular redox homeostasis, leading to changes in the cell’s antioxidation system .

Biochemical Pathways

The affected pathways involve the oxidative stress-response pathway . The compound’s action results in the disruption of these pathways, leading to downstream effects such as the inhibition of fungal growth . The compound’s interaction with these pathways suggests a potential role in antifungal treatments .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the antioxidation system within fungal cells, the compound effectively inhibits their growth . This suggests potential applications in the development of antifungal treatments .

Eigenschaften

IUPAC Name |

2-(4-hydroxybutoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-2,5-6,9,12H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESAIRMUSWIMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole](/img/structure/B2923184.png)

![8-methoxy-2-(thiomorpholin-4-ylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B2923185.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2923189.png)

![1-(3-methoxypropyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923199.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2923203.png)

![11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2923204.png)

![N-cyclopentyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2923206.png)